molecular formula C9H14 B1616271 Bicyclo[2.2.1]hept-2-ene;ethene CAS No. 26007-43-2

Bicyclo[2.2.1]hept-2-ene;ethene

Cat. No.: B1616271
CAS No.: 26007-43-2
M. Wt: 122.21 g/mol
InChI Key: SFFFIHNOEGSAIH-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-2-ene;ethene: This compound is formed by the polymerization of bicyclo(2.2.1)hept-2-ene (norbornene) with ethene, resulting in a polymer with distinct mechanical and thermal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The polymerization of bicyclo(2.2.1)hept-2-ene with ethene can be achieved using various catalysts. One common method involves the use of cobalt (II) compounds and metallocenes such as [η5-(C5Me5)Co-η2-Cl]2 in chlorobenzene, activated with methylaluminoxane (MAO) . This process results in the formation of polymers with varying molecular weights and glass transition temperatures.

Industrial Production Methods: Industrial production of polynorbornene typically involves the use of Ziegler-Natta catalysts containing titanium tetrachloride (TiCl4) and aluminum alkyls (AlR3 or R2AlCl) . These catalysts facilitate the polymerization process, yielding a saturated polymer with 2,3 linkages .

Chemical Reactions Analysis

Types of Reactions: Polynorbornene undergoes various chemical reactions, including polymerization, pyrolysis, and photoreactive processes.

Common Reagents and Conditions:

    Polymerization: Catalysts such as cobalt (II) compounds and metallocenes in the presence of MAO.

    Pyrolysis: Analyzed using pyrolysis-mass spectrometry and microwave spectroscopy.

    Photoreactive Processes: UV irradiation leads to significant changes in refractive index and surface properties.

Major Products:

    Polymerization: Results in polymers with varying molecular weights and glass transition temperatures.

    Pyrolysis: Generates detailed insights into the compounds produced by elimination processes.

    Photoreactive Processes: Applications in optical devices and surface functionalization.

Scientific Research Applications

Polynorbornene has a wide range of scientific research applications:

    Chemistry: Used in the preparation of cis, exo-2,3-diarylsubstituted bicyclo(2.2.1)heptanes or bicyclo(2.2.1)hept-2-enes.

    Biology: Studies on the thermal conversion dynamics and stereochemistry of the products.

    Industry: Utilized in the production of photoresist materials for lithography and optical devices.

Mechanism of Action

The mechanism of action of polynorbornene involves the polymerization process facilitated by specific catalysts. The molecular targets and pathways include the activation of bicyclo(2.2.1)hept-2-ene and ethene by catalysts such as cobalt (II) compounds and metallocenes . This activation leads to the formation of macromonomers with vinylic end groups.

Comparison with Similar Compounds

Polynorbornene is unique due to its distinct mechanical and thermal properties. Similar compounds include:

  • Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride
  • Bicyclo(2.2.1)hept-5-ene-2-carboxaldehyde
  • 5-Norbornene-2-methanol
  • 5-Norbornene-2-carboxylic acid

These compounds share structural similarities but differ in their specific applications and properties.

Properties

IUPAC Name

bicyclo[2.2.1]hept-2-ene;ethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10.C2H4/c1-2-7-4-3-6(1)5-7;1-2/h1-2,6-7H,3-5H2;1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFFIHNOEGSAIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C.C1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110633-42-6, 26007-43-2
Record name Bicyclo[2.2.1]hept-2-ene, polymer with ethene, alternating
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110633-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene-norbornene copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26007-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

122.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26007-43-2
Record name Bicyclo(2.2.1)hept-2-ene, polymer with ethene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026007432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]hept-2-ene, polymer with ethene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Synthesis routes and methods I

Procedure details

Norbornene, hydrocarbon-based solvent, ethylene and hydrogen was supplied to a continuous polymerization apparatus under the conditions that the norbornene concentration was 2.95 mol/L and the ethylene concentration was 1.05 mol/L and the ratio of hydrogen and ethylene was 0.21×10−3. At the same time, as the catalyst, racemic-isopropylidene-bis (tetrahydroindenyl) zirconium dichloride was supplied and, as a support catalyst, a catalyst system composed of methyalumoxane (10% toluene solution) was supplied to the reaction apparatus. The temperature of the reaction was maintained at 90° C. In the following step, the solvent was removed by high temperature and depressurization. The copolymer in a melt state was extruded in a strand shape, and the copolymer was cut into pellets having a length of 3 mm and a diameter of 2 mm. For the copolymerization, 0.6% antioxidant (trade name: Irganox 1010 manufactured by Chiba Special Chemicals Co. Ltd.) and 0.4% pentaerythritol tetrastearate were added.
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Synthesis routes and methods II

Procedure details

The general polymerization procedure of Examples 109 was followed using 1.25 micromoles of [(C5Me4)SiMe2 N(t-Bu)]Ti(CH3)2 and 1.87 micromoles of the Lewis acid B(C6F5)3 mixed in 2 mL of Isopar® E were used to form the catalyst. The reaction temperature was 140° C. 808 g of Isopar® E, 19.5 g of norbornene and 25 Δpsi (0.17 ΔMPa) of hydrogen were added. The ethylene pressure was 500 psig (3.55 MPa). The polymerization time was 10 minutes. 41.3 g of a random ethylene/norbornene copolymer was isolated. The melt index (I2) was 0.587. The polymer contained 2.38 weight percent norbornene as determined by 13C NMR.
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Synthesis routes and methods III

Procedure details

Copolymer composition: 42 mol % of norbornene, 58 mol % of ethene from the 13C-NMR in o-dichlorobenzene
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Synthesis routes and methods IV

Procedure details

In a nitrogen atmosphere at room temperature, 600 ml of a cyclohexane solution containing 20 g of norbornene was placed in a 1-liter stainless steel autoclave purged thoroughly with nitrogen. 0.6 mmol of triisobutylaluminum was added, and nitrogen in the autoclave was replaced with ethylene. The inside of the autoclave was pressurized with ethylene, and then the temperature in the autoclave was raised so that the temperature and the pressure in the autoclave were 70° C. and 0.7 MPa, respectively. 12.8 ml of the above catalyst solution was forced into the autoclave with pressurized nitrogen to initiate the polymerization. After the initiation of the polymerization, with supplying only ethylene, the polymerization was conducted at a pressure of 0.7 MPa and a temperature of 70° C. for 5 min. After 5 min from the initiation of the polymerization, 5 ml of isopropanol was forced into the autoclave with pressurized nitrogen to terminate the polymerization. After decompression, the polymer solution was taken out. With vigorously agitating by a homomixer, the polymer solution was brought into contact with an aqueous solution adding 5 ml of concentrated hydrochloric acid based on 1 liter of water at a ratio of 1 to 1, and the catalyst residue was passed into the water phase. The contacted mixed solution was allowed to stand still, and then the water phase was removed. The polymer solution was washed twice with water to purify the same, and the phase of the polymer solution was separated. The purified and separated polymer solution was allowed to contact with acetone, which was three times as much as the polymer solution, with vigorously agitating. After the precipitation of the copolymer, the solid product (copolymer) was collected by filtration and was thoroughly washed with acetone. To extract unreacted norbornene remaining in the polymer, the solid product was put in acetone so as to be a concentration of 40 g/liter, and the extraction was conducted at 60° C. for 2 hr. After the extraction, the solid product was collected by filtration and was dried under reduced pressure in flowing nitrogen at 130° C. and 350 mmHg for 12 hr.
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600 mL
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stainless steel
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]hept-2-ene;ethene
Reactant of Route 2
Bicyclo[2.2.1]hept-2-ene;ethene
Reactant of Route 3
Bicyclo[2.2.1]hept-2-ene;ethene
Reactant of Route 4
Bicyclo[2.2.1]hept-2-ene;ethene
Reactant of Route 5
Bicyclo[2.2.1]hept-2-ene;ethene
Reactant of Route 6
Bicyclo[2.2.1]hept-2-ene;ethene

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